Product packaging for 4'-Fluoro-3',5'-dimethylacetophenone(Cat. No.:CAS No. 42444-20-2)

4'-Fluoro-3',5'-dimethylacetophenone

Cat. No.: B2580743
CAS No.: 42444-20-2
M. Wt: 166.195
InChI Key: LQRLTWRRCXFFCT-UHFFFAOYSA-N
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Description

Positioning of 4'-Fluoro-3',5'-dimethylacetophenone within the Landscape of Fluorinated Organic Compounds

The introduction of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond impart unique characteristics such as increased thermal stability, enhanced lipophilicity, and altered electronic properties. These attributes are highly sought after in medicinal chemistry and materials science, as they can improve a drug's metabolic stability and membrane permeability or modify the properties of advanced materials.

This compound is positioned within this landscape as a polysubstituted aromatic ketone. The presence of the fluorine atom on the benzene (B151609) ring significantly influences the molecule's reactivity and electronic nature. chemimpex.com Organofluorine compounds like this are often crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. organic-chemistry.org The specific arrangement of the fluoro and dimethyl groups on the acetophenone (B1666503) scaffold creates a distinct chemical entity with potential for use in constructing more complex molecular architectures.

Chemical Properties of this compound

PropertyValue
CAS Number42444-20-2 echemi.com
Molecular FormulaC10H11FO echemi.combiosynth.com
Molecular Weight166.19 g/mol echemi.combiosynth.com
Synonym1-(4-fluoro-3,5-dimethylphenyl)ethanone echemi.com

Significance of Fluorinated Acetophenones as Versatile Synthetic Building Blocks

Fluorinated acetophenones are a class of versatile aromatic ketones that serve as foundational materials in organic synthesis. chemimpex.com Their utility stems from the reactivity of the ketone functional group and the modified properties of the fluorinated aromatic ring. These compounds act as key precursors for a wide array of more complex molecules, including various biologically active heterocycles. iajps.com

The modification of the acetophenone structure with a fluorine atom can enhance or alter the biological activities of its derivatives, which has led to ongoing research into their potential antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai For instance, substituted acetophenones are used in the Claisen-Schmidt condensation reaction to synthesize chalcones, which are precursors to flavonoids—a class of compounds with significant pharmacological benefits. iajps.comipindexing.com The incorporation of fluorine can modulate the efficacy of these resulting compounds, making fluorinated acetophenones valuable starting materials in drug discovery and development. ontosight.ai Furthermore, the development of novel fluorination methods, such as the direct α-fluorination of acetophenone derivatives, continues to expand the toolkit available to chemists for creating specialized fluorinated building blocks. organic-chemistry.orgnih.gov

Overview of Current and Prospective Research Trajectories Pertaining to this compound

While extensive published research specifically detailing the applications of this compound is limited, its structural features allow for informed projections of its current and future research trajectories. As a "versatile small molecule scaffold," its primary role is that of a chemical intermediate. biosynth.com

Current research likely utilizes this compound in exploratory synthesis programs within the pharmaceutical and agrochemical industries. Its structure is analogous to other substituted acetophenones, such as 4'-Fluoro-3'-methylacetophenone, which are known intermediates for pharmaceuticals and are used in the synthesis of chalcones and other bioactive molecules. chemimpex.comiajps.comchemicalbook.com

Prospective research trajectories for this compound are expected to focus on its application as a building block for novel compounds with tailored properties. The specific substitution pattern—a fluorine atom flanked by two methyl groups—offers a unique steric and electronic profile that chemists can exploit to fine-tune the biological activity and pharmacokinetic properties of new therapeutic agents. Future studies may involve its incorporation into libraries of diverse organic compounds for high-throughput screening or its use in the synthesis of advanced polymers and other materials where the presence of fluorine can confer desirable properties.

Comparison of Related Fluorinated Acetophenones

Compound NameCAS NumberMolecular Formula
This compound42444-20-2 echemi.comC10H11FO echemi.com
4'-Fluoro-3'-methylacetophenone369-32-4 chemimpex.comchemicalbook.comC9H9FO chemimpex.comchemicalbook.com
4'-Fluoro-3'-(trifluoromethyl)acetophenone208173-24-4 nih.govC9H6F4O nih.gov
5'-Fluoro-2'-hydroxyacetophenoneN/AC8H7FO2 ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FO B2580743 4'-Fluoro-3',5'-dimethylacetophenone CAS No. 42444-20-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluoro-3,5-dimethylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-6-4-9(8(3)12)5-7(2)10(6)11/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRLTWRRCXFFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of 4 Fluoro 3 ,5 Dimethylacetophenone

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring System

The aromatic ring of 4'-Fluoro-3',5'-dimethylacetophenone possesses a unique substitution pattern that dictates the regiochemical outcome of electrophilic aromatic substitution (SEAr) reactions. The reactivity of the ring is governed by the cumulative effects of its substituents: the fluoro, the two dimethyl groups, and the acetyl group.

Directing Effects of Substituents:

Fluoro Group: The fluorine atom is an ortho, para-directing group. However, due to its high electronegativity, it exerts a strong negative inductive effect (-I), which deactivates the ring towards electrophilic attack compared to benzene (B151609). researchgate.net

Methyl Groups: The two methyl groups at the 3' and 5' positions are activating, ortho, para-directing groups due to their positive inductive (+I) and hyperconjugation effects.

Acetyl Group: The acetyl group is a powerful deactivating, meta-directing group due to its strong electron-withdrawing resonance (-M) and inductive (-I) effects.

Nucleophilic Additions and Condensation Reactions Involving the Carbonyl Moiety

The carbonyl group is a primary site of reactivity in this compound, readily undergoing nucleophilic additions and condensation reactions.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an acetophenone (B1666503) and an aromatic aldehyde. This compound can serve as the ketone component in this reaction, condensing with various substituted benzaldehydes in the presence of a base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in an alcoholic solvent. The reaction proceeds via the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde, followed by dehydration to yield the α,β-unsaturated ketone framework characteristic of chalcones.

Table 1: Representative Chalcone (B49325) Derivatives from this compound
Aldehyde ReactantProduct IUPAC NameMolecular Formula
Benzaldehyde (B42025)(E)-1-(4-fluoro-3,5-dimethylphenyl)-3-phenylprop-2-en-1-oneC₁₇H₁₅FO
4-Chlorobenzaldehyde(E)-3-(4-chlorophenyl)-1-(4-fluoro-3,5-dimethylphenyl)prop-2-en-1-oneC₁₇H₁₄ClFO
4-Methoxybenzaldehyde(E)-1-(4-fluoro-3,5-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneC₁₈H₁₇FO₂
4-Nitrobenzaldehyde(E)-1-(4-fluoro-3,5-dimethylphenyl)-3-(4-nitrophenyl)prop-2-en-1-oneC₁₇H₁₄FNO₃
4-(Dimethylamino)benzaldehyde(E)-3-(4-(dimethylamino)phenyl)-1-(4-fluoro-3,5-dimethylphenyl)prop-2-en-1-oneC₁₉H₂₀FNO

The carbonyl group of this compound reacts with hydrazine (B178648) and its derivatives (such as phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine) to form hydrazones. This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond. These hydrazone derivatives are often crystalline solids with sharp melting points, historically used for the identification and characterization of ketones and aldehydes.

Table 2: Hydrazone and Related Derivatives of this compound
ReagentProduct ClassProduct IUPAC Name
Hydrazine (NH₂NH₂)Hydrazone1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one hydrazone
PhenylhydrazinePhenylhydrazone1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one phenylhydrazone
2,4-Dinitrophenylhydrazine2,4-Dinitrophenylhydrazone1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one (2,4-dinitrophenyl)hydrazone
SemicarbazideSemicarbazone2-(1-(4-fluoro-3,5-dimethylphenyl)ethylidene)hydrazine-1-carboxamide
HydroxylamineOxime1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one oxime

The ketone functionality can undergo several other important transformations:

Reduction to Alcohol: The carbonyl group can be reduced to a secondary alcohol using hydride reagents. A common and selective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄), which would convert this compound into 1-(4-fluoro-3,5-dimethylphenyl)ethanol. rsc.org

Addition of Organometallic Reagents: Organometallic compounds, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), act as powerful carbon nucleophiles. msu.eduyoutube.com They readily add to the carbonyl carbon of the ketone to form a tertiary alcohol after acidic workup. For example, reaction with methylmagnesium bromide would yield 2-(4-fluoro-3,5-dimethylphenyl)propan-2-ol.

Organometallic Reactions and Cross-Coupling Strategies with this compound

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org The application of these reactions to this compound primarily involves the carbon-fluorine bond. The C-F bond is the strongest carbon-halogen bond, making its activation in catalytic cycles, such as the oxidative addition step in Suzuki, Heck, or Negishi couplings, significantly more challenging than for its chloro, bromo, or iodo counterparts. mdpi.com

While specialized catalytic systems have been developed for the cross-coupling of aryl fluorides, these reactions are not as general as those for other aryl halides. mdpi.com Therefore, direct Suzuki coupling of this compound with a boronic acid, for instance, would require carefully optimized conditions, likely involving specific phosphine (B1218219) ligands and a robust palladium catalyst. ysu.am Alternative strategies could involve transforming the molecule to introduce a more reactive handle for cross-coupling, such as through ortho-metalation directed by the acetyl group, followed by trapping with an electrophile to install a bromo or iodo substituent.

Redox Chemistry of the Ketone and Aromatic Ring

The redox chemistry of this compound centers on the transformations of the acetyl group and, to a lesser extent, the aromatic methyl groups.

Reduction of the Ketone:

To a Secondary Alcohol: As mentioned in section 3.2.3, mild reducing agents like NaBH₄ reduce the ketone to the corresponding secondary alcohol, 1-(4-fluoro-3,5-dimethylphenyl)ethanol.

To a Methylene (B1212753) Group (Deoxygenation): The complete reduction of the carbonyl group to a methylene (-CH₂-) group can be accomplished under harsher conditions. The Wolff-Kishner reduction, which involves heating the hydrazone derivative with a strong base (like KOH) in a high-boiling solvent, is a classic method. researchgate.netyoutube.com The Clemmensen reduction (using zinc amalgam and concentrated HCl) provides an alternative under strongly acidic conditions. Both methods would convert this compound to 1-ethyl-4-fluoro-3,5-dimethylbenzene.

Oxidation of the Ketone:

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orgthermofisher.com The reaction proceeds via the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. The migratory aptitude of the attached groups determines the regiochemical outcome. For aryl alkyl ketones, the aryl group preferentially migrates over the alkyl group. organic-chemistry.org Therefore, the Baeyer-Villiger oxidation of this compound is expected to yield 4-fluoro-3,5-dimethylphenyl acetate (B1210297). researchgate.net

Oxidation of the Aromatic Ring:

The methyl groups on the aromatic ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under heating. However, the conditions required are harsh and could potentially lead to side reactions or degradation of the molecule.

Investigation of Reaction Mechanisms and Identification of Key Intermediates

The study of reaction mechanisms involving this compound is crucial for understanding its chemical behavior and for the strategic design of synthetic pathways to more complex molecules. While specific mechanistic studies on this particular compound are not extensively documented in publicly available literature, its reactivity can be inferred from well-established mechanisms for analogous aryl ketones. The electronic environment of the aromatic ring and the nature of the acetyl group are the primary determinants of its chemical transformations. The fluorine atom, being highly electronegative, exerts an electron-withdrawing inductive effect, while the two methyl groups have an electron-donating inductive and hyperconjugative effect. The interplay of these electronic factors, along with steric hindrance from the ortho-methyl groups, influences the reactivity of both the carbonyl group and the aromatic ring.

Key reaction mechanisms applicable to this compound include reactions at the carbonyl group, such as nucleophilic additions and condensations, and reactions involving the aromatic ring, such as electrophilic and nucleophilic aromatic substitutions.

One of the most fundamental reactions of acetophenones is the base-catalyzed aldol (B89426) condensation, specifically the Claisen-Schmidt condensation, with an aromatic aldehyde. ipindexing.comijarsct.co.in In this reaction, a hydroxide ion abstracts an acidic α-proton from the methyl group of this compound to form a resonance-stabilized enolate intermediate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone. magritek.comyoutube.com Under heating or stronger basic/acidic conditions, this aldol addition product readily undergoes dehydration to form a more stable, conjugated α,β-unsaturated ketone, commonly known as a chalcone. masterorganicchemistry.commagritek.com The formation of the enolate is the rate-determining step, and the subsequent steps are generally faster. The key intermediates in this transformation are the enolate and the β-hydroxy ketone.

Another significant transformation for aryl alkyl ketones is the Willgerodt-Kindler reaction, which converts the ketone into a terminal amide. wikipedia.orgorganic-chemistry.org In the Kindler modification, the reaction is typically carried out with an amine (such as morpholine) and elemental sulfur. The proposed mechanism begins with the formation of an enamine from this compound and the amine. wikipedia.org This enamine then reacts with sulfur. A series of rearrangements, potentially involving thio-substituted iminium and aziridinium (B1262131) intermediates, leads to the migration of the functional group to the terminal carbon of the alkyl chain. wikipedia.orgorganic-chemistry.org The final product is a thioamide, which can be subsequently hydrolyzed to the corresponding amide. The key intermediates in this complex transformation are the initial enamine and various sulfur-containing species.

The Baeyer-Villiger oxidation is another characteristic reaction of ketones, which converts them into esters using a peroxyacid or peroxide. wikipedia.orgsigmaaldrich.com The mechanism involves the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of the peroxyacid on the carbonyl carbon to form a tetrahedral intermediate, often referred to as the Criegee intermediate. wikipedia.org This is followed by the migration of one of the groups attached to the carbonyl carbon to the adjacent oxygen of the peroxide, with the concurrent departure of a carboxylate anion. The migratory aptitude of the groups is a key factor in determining the product, with aryl groups generally having a high migratory aptitude. For this compound, the 4-fluoro-3,5-dimethylphenyl group would be expected to migrate in preference to the methyl group, yielding 4-fluoro-3,5-dimethylphenyl acetate as the primary product. The Criegee intermediate is the central intermediate in this oxidative rearrangement.

These established reaction mechanisms provide a solid framework for predicting the chemical transformations of this compound and for identifying the likely intermediates involved in its reactions. Experimental validation through techniques such as spectroscopy (NMR, IR) and chromatography would be necessary to definitively confirm these pathways and intermediates for this specific compound.

Interactive Data Table: Plausible Intermediates in Key Reactions

Reaction NameKey Intermediate 1Key Intermediate 2
Claisen-Schmidt CondensationEnolate of this compoundβ-Hydroxy ketone adduct
Willgerodt-Kindler ReactionEnamine of this compoundThio-substituted iminium species
Baeyer-Villiger OxidationCriegee IntermediateOxocarbenium ion

Theoretical and Computational Investigations of 4 Fluoro 3 ,5 Dimethylacetophenone

Quantum Chemical Calculations of Electronic Structure and the Inductive/Resonance Effects of Fluorine

Quantum chemical calculations are fundamental to understanding the electronic properties of 4'-Fluoro-3',5'-dimethylacetophenone. The fluorine atom, in particular, introduces competing electronic effects that significantly influence the molecule's charge distribution and reactivity.

Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) through the sigma (σ) bond framework. This effect decreases the electron density on the aromatic ring. Conversely, due to its lone pairs, fluorine can participate in resonance, donating electron density to the pi (π) system of the benzene (B151609) ring, a phenomenon known as a +R effect. khanacademy.orgyoutube.com Although resonance and inductive effects are opposing, the inductive effect of halogens typically outweighs the resonance effect. khanacademy.org

Quantum chemical methods, such as Hartree-Fock (HF) and post-HF methods, can elucidate this balance. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would reveal the distribution of electron density. Natural Bond Orbital (NBO) analysis is a powerful tool used to quantify the charge on each atom, providing a numerical representation of the electron-withdrawing nature of the fluorine and acetyl groups and the electron-donating nature of the methyl groups. These calculations would show a polarization of the C-F bond and a net electron withdrawal from the aromatic ring, influencing its reactivity.

Density Functional Theory (DFT) Studies of Reactivity, Selectivity, and Energetics

Density Functional Theory (DFT) is a widely used computational method for studying the reactivity of organic molecules due to its balance of accuracy and computational cost. d-nb.info For this compound, DFT calculations can predict sites of electrophilic and nucleophilic attack, reaction energetics, and the stability of potential intermediates and transition states.

Reactivity and Selectivity: DFT-based reactivity descriptors are used to understand and predict chemical behavior. researcher.life Key indices include:

Frontier Molecular Orbitals (HOMO/LUMO): The energy and localization of the HOMO and LUMO indicate the molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution, highlighting electron-rich (red) and electron-poor (blue) regions. For this molecule, the oxygen of the carbonyl group would be an electron-rich site, susceptible to electrophilic attack, while the carbonyl carbon would be electron-poor.

Fukui Functions: These functions predict the most likely sites for nucleophilic and electrophilic attack by analyzing the change in electron density upon the addition or removal of an electron.

Energetics: DFT is employed to map out potential energy surfaces for chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction profile can be constructed. This allows for the determination of activation energies (the energy barrier for a reaction) and reaction enthalpies, providing insight into reaction kinetics and thermodynamics. Such studies are crucial for predicting the feasibility and outcomes of reactions involving the acetyl group or the aromatic ring.

Table 1: Illustrative DFT-Calculated Reactivity Descriptors for an Aromatic Ketone.
ParameterCalculated Value (Illustrative)Interpretation
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy-1.8 eVEnergy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO Gap4.7 eVIndicator of chemical stability and reactivity. A larger gap suggests higher stability.
Dipole Moment2.9 DMeasure of the molecule's overall polarity.

Note: The data in this table is for illustrative purposes to show the type of output generated by DFT calculations and does not represent actual calculated values for this compound.

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical properties and biological interactions. Molecular modeling techniques, ranging from molecular mechanics to quantum mechanics, are used to explore its conformational landscape.

The primary focus of a conformational analysis for this molecule would be the rotation around the single bond connecting the acetyl group to the aromatic ring. This rotation defines the dihedral angle between the plane of the carbonyl group and the plane of the benzene ring. Two primary conformers are of interest: the s-cis and s-trans forms, where the carbonyl oxygen is either on the same side or the opposite side of the C-F bond, respectively.

Studies on analogous 2'-fluoro-substituted acetophenones have shown a strong preference for the s-trans conformer. nih.gov This preference is attributed to the electrostatic repulsion between the electronegative fluorine and oxygen atoms, which is minimized in the s-trans arrangement. Although the fluorine in this compound is further away, a similar, albeit weaker, conformational preference might be influenced by steric interactions with the ortho-methyl groups.

A potential energy surface (PES) scan, where the energy of the molecule is calculated at incremental rotations of the C(aryl)-C(carbonyl) dihedral angle, can be performed to identify the most stable conformers (energy minima) and the rotational energy barriers (transition states). researchgate.netuni-muenchen.deq-chem.com

Table 2: Illustrative Conformational Analysis Data.
ConformerDihedral Angle (Ar-CO-CH₃)Relative Energy (kcal/mol)Population (%) at 298 K
Planar Conformer 10.00~70%
Transition State90°+2.5-
Planar Conformer 2180°+0.5~30%

Note: The data in this table is hypothetical and serves to illustrate the results of a potential energy surface scan.

In Silico Prediction of Spectroscopic Properties and Elucidation of Reaction Pathways

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of molecules.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (¹H, ¹³C, ¹⁹F). acs.orgmodgraph.co.uk By computing the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data is a standard method for confirming molecular structures and assigning signals.

Vibrational Spectroscopy (IR, Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated spectrum can be compared with experimental Infrared (IR) and Raman spectra to identify characteristic functional group peaks, such as the C=O stretch of the ketone and vibrations associated with the substituted aromatic ring.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). faccts.demdpi.comarxiv.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λ_max) and oscillator strengths, which correspond to the position and intensity of peaks in the UV-Vis spectrum.

Elucidation of Reaction Pathways: As mentioned in section 4.2, computational methods are invaluable for mapping reaction mechanisms. By locating transition states and calculating intrinsic reaction coordinates (IRCs), chemists can visualize the entire path from reactants to products. This provides a detailed, step-by-step understanding of bond-breaking and bond-forming processes, which is often difficult to obtain through experimental means alone. researchgate.net

Applications of 4 Fluoro 3 ,5 Dimethylacetophenone As a Synthetic Intermediate in Academic Research

Precursor in the Synthesis of Novel Heterocyclic Scaffolds for Chemical Exploration

4'-Fluoro-3',5'-dimethylacetophenone serves as a valuable starting material for the synthesis of diverse heterocyclic scaffolds. A primary application involves its use in the Claisen-Schmidt condensation to form chalcones, which are key precursors to a wide array of heterocyclic systems. iajps.comnih.gov

The synthesis of chalcones from this compound typically involves its reaction with various aromatic aldehydes in the presence of a base, such as aqueous potassium or sodium hydroxide (B78521), in an alcohol solvent. iajps.comthaiscience.info This reaction proceeds via an aldol (B89426) condensation mechanism to yield the corresponding α,β-unsaturated ketone, or chalcone (B49325).

These fluorinated and methylated chalcones are then utilized as synthons for the construction of important heterocyclic rings, including pyrazolines and benzothiazepines. iajps.comthaiscience.inforesearchgate.net

Pyrazoline Synthesis:

Pyrazoline derivatives are a well-known class of five-membered nitrogen-containing heterocyclic compounds. nih.gov The synthesis of novel pyrazoline scaffolds from chalcones derived from this compound can be achieved through their reaction with hydrazine (B178648) derivatives. thaiscience.infoderpharmachemica.com For instance, reaction with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) or acetic acid leads to the formation of the corresponding pyrazoline ring via a cyclization reaction. researchgate.net

The general reaction scheme is as follows:

Chalcone Formation: this compound reacts with a substituted benzaldehyde (B42025) to form a chalcone.

Pyrazoline Cyclization: The resulting chalcone is then treated with hydrazine hydrate to yield the pyrazoline derivative.

This synthetic strategy allows for the introduction of a wide variety of substituents on both aromatic rings of the final pyrazoline molecule, enabling the exploration of a large chemical space.

Benzothiazepine (B8601423) Synthesis:

1,5-Benzothiazepines are seven-membered heterocyclic compounds containing a benzene (B151609) ring fused to a thiazepine ring. researchgate.net Chalcones derived from this compound can be used as precursors for the synthesis of novel benzothiazepine derivatives. The synthesis typically involves the reaction of the chalcone with 2-aminothiophenol (B119425) in a suitable solvent, often in the presence of a catalyst such as piperidine (B6355638) or glacial acetic acid. researchgate.net This reaction proceeds through a Michael addition of the thiol group to the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration to form the benzothiazepine ring system.

The versatility of the chalcone intermediate allows for the synthesis of a library of benzothiazepine derivatives with varying substitution patterns, which is valuable for chemical exploration.

Table of Synthesized Heterocyclic Scaffolds

PrecursorReagentHeterocyclic Scaffold
Chalcone from this compoundHydrazine HydratePyrazoline
Chalcone from this compound2-Aminothiophenol1,5-Benzothiazepine

This table is generated based on established synthetic routes for similar compounds.

Q & A

Q. How can degradation pathways be tracked in fluorinated acetophenones?

  • Answer : Radiolabeling (¹⁴C at the acetyl group) and LC-MS/MS monitor oxidative degradation (e.g., hydroxylation at the methyl group). Environmental fate studies use soil/water microcosms with GC-ECD detection. Compare degradation rates with non-fluorinated analogs to assess fluorine's impact .

Methodological Notes

  • Synthesis Optimization : Prioritize catalyst screening (Pd(OAc)₂ vs. PdCl₂) and solvent polarity adjustments to enhance yield .
  • Analytical Cross-Validation : Combine NMR with X-ray crystallography (if crystalline) for unambiguous structural confirmation .
  • Safety Compliance : Adhere to GHS guidelines for fluorinated aromatics, including waste neutralization protocols .

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